Ethyl 8-methyl-8-nonenoate

Description

Significance and Research Scope of Branched-Chain Unsaturated Fatty Acid Esters

Branched-chain fatty acids (BCFAs) and their esters are notable for their physical properties, which differ significantly from their straight-chain counterparts. The presence of methyl branching along the carbon chain disrupts the regular packing of the molecules, leading to lower melting points and altered viscosity. researchgate.net This makes them valuable in applications where fluidity at low temperatures is crucial, such as in the formulation of biofuels and cosmetics. researchgate.netmdpi.com Research in this area focuses on the synthesis of BCFAs with specific branch points and degrees of unsaturation to tailor their physical properties for various industrial uses. researchgate.net The introduction of unsaturation, a carbon-carbon double bond, further influences the molecule's reactivity and physical characteristics. mdpi.com

The research scope for branched-chain unsaturated fatty acid esters is expanding, with studies exploring their synthesis from renewable resources and their potential as environmentally friendly alternatives in various applications. mdpi.com Methods for their characterization, including advanced mass spectrometry techniques, are also an active area of research to precisely identify the structure of these complex molecules. nih.gov

Foundational Aspects of Ester Chemistry in Advanced Organic Synthesis

Esters are a fundamental functional group in organic chemistry, and their synthesis, known as esterification, is a cornerstone of organic synthesis. numberanalytics.com The formation of an ester typically involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. operachem.com

Several methods are employed for ester synthesis in advanced organic synthesis, each with its advantages:

Fischer Esterification: This classic method involves heating a carboxylic acid and an alcohol with a strong acid catalyst, such as sulfuric acid. The reaction is reversible, and techniques like removing water as it forms are used to drive the reaction to completion. operachem.com

Steglich Esterification: For sensitive substrates, the Steglich esterification offers a milder alternative. It utilizes a coupling agent, like dicyclohexylcarbodiimide (B1669883) (DCC), to activate the carboxylic acid for reaction with the alcohol. numberanalytics.com

Enzymatic Esterification: This method employs enzymes, such as lipases, as catalysts. It is highly selective and occurs under mild conditions, making it a "green" chemistry approach. mdpi.comnumberanalytics.com

Other Methods: Advanced synthesis may also involve the use of other reagents like acyl chlorides or acid anhydrides reacting with alcohols. organic-chemistry.org Modern approaches also explore the use of novel catalysts, including solid acid catalysts and ionic liquids, to improve efficiency and selectivity. numberanalytics.comorganic-chemistry.org

Structural Characteristics and Chemical Classifications of Ethyl 8-Methyl-8-Nonenoate

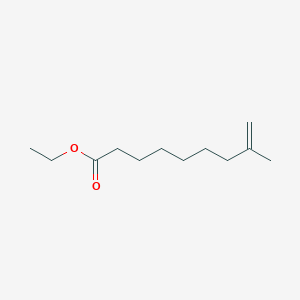

This compound is classified as a branched-chain monounsaturated fatty acid ethyl ester. Its structure consists of a nine-carbon chain (nonenoate) with a double bond between the eighth and ninth carbon atoms. A methyl group is attached to the eighth carbon, creating a branched point. The carboxylic acid end of the molecule is esterified with an ethyl group.

The presence of the terminal double bond and the methyl branch at the same position are key structural features that influence its chemical reactivity and physical properties.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂O₂ | cymitquimica.comechemi.com |

| Molecular Weight | 198.3 g/mol | cymitquimica.comechemi.com |

| CAS Number | 485320-28-3 | cymitquimica.comechemi.com |

| Appearance | Colorless to clear yellow liquid | sigmaaldrich.com |

| Density | 0.881 g/cm³ | echemi.com |

| Boiling Point | 249.9 °C at 760 mmHg | echemi.com |

| Flash Point | 82.3 °C | echemi.com |

| Refractive Index | 1.437 | echemi.com |

| Purity | 95+% | cymitquimica.comsigmaaldrich.com |

Interactive Data Table

The data in the table above is based on information from chemical suppliers and should be used for reference purposes.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 8-methylnon-8-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-4-14-12(13)10-8-6-5-7-9-11(2)3/h2,4-10H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBTLUNBEMCNBPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641097 | |

| Record name | Ethyl 8-methylnon-8-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

485320-28-3 | |

| Record name | Ethyl 8-methyl-8-nonenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=485320-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 8-methylnon-8-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Chemical Transformations Involving Ethyl 8 Methyl 8 Nonenoate and Analogs

Reaction Kinetics and Pathway Elucidation

Low-Temperature and High-Temperature Oxidation Mechanisms

The oxidation of unsaturated esters like ethyl 8-methyl-8-nonenoate proceeds through different mechanisms depending on the temperature. These processes are crucial for understanding the stability of biofuels and lubricants.

Low-Temperature Oxidation (< 600 K): At lower temperatures, oxidation is characterized by a radical chain mechanism initiated by the abstraction of a hydrogen atom, typically from an allylic position, which is weakened by the adjacent double bond. The resulting alkyl radical (R•) reacts with molecular oxygen (O₂) to form a peroxy radical (ROO•). This peroxy radical can then abstract a hydrogen atom from another ester molecule to form a hydroperoxide (ROOH) and a new alkyl radical, propagating the chain reaction. The accumulation of hydroperoxides is a hallmark of low-temperature oxidation. mdpi.comgcirc.org These hydroperoxides can later decompose, leading to branching chain reactions that accelerate oxidation. researchgate.net

High-Temperature Oxidation (> 600 K): At higher temperatures, the hydroperoxides formed during low-temperature oxidation become unstable and decompose rapidly. researchgate.net The dominant reaction pathways shift from propagation involving hydroperoxides to the thermal decomposition of the ester and its radical intermediates. frontiersin.orgnih.gov The C-C bonds within the long alkyl chain can break (a process known as β-scission), leading to the formation of a complex mixture of smaller, more volatile compounds, including aldehydes, ketones, and smaller esters. researchgate.net Oxidation of unsaturated fatty acids at high temperatures (100-200°C) leads to the generation of various radicals, including •CH₃, •CO, and •CHO, which can subsequently form products like malondialdehyde and other aldehydes. nih.gov

The table below shows the effect of increasing temperature on the polyunsaturated fatty acid (PUFA) content of various oils, illustrating the degradation that occurs at high temperatures.

| Oil Type | PUFA Content at 100°C (%) | PUFA Content at 200°C (%) | Reference |

|---|---|---|---|

| Soybean Oil (SO) | 77.26 | 72.72 | nih.gov |

| Palm Oil (PO) | 22.53 | 17.98 | nih.gov |

| Olive Oil (OO) | 11.71 | 8.88 | nih.gov |

| Lard Oil (LO) | 25.56 | 16.39 | nih.gov |

Unimolecular Thermal Decomposition Pathways of Unsaturated Esters

In the absence of oxygen, at elevated temperatures, esters undergo thermal decomposition (pyrolysis). For esters containing a β-hydrogen on the alcohol moiety, a primary decomposition pathway is a concerted, six-centered elimination reaction (ester pyrolysis). stackexchange.comdtic.mil This process involves a cyclic transition state, resulting in the formation of a carboxylic acid and an alkene. For this compound, this would yield 8-methyl-8-nonenoic acid and ethylene (B1197577). stackexchange.com

At more drastic temperatures, further reactions such as decarboxylation of the resulting acid can occur. stackexchange.com Additionally, homolytic cleavage of C-C, C-O, and C-H bonds becomes significant, leading to a variety of smaller radical species that recombine to form a complex mixture of products. mdpi.comnih.gov Studies on long-chain fatty acids show that thermal treatment can lead to cleavage at allylic or vinylic positions relative to the double bond. nih.gov For saturated polyester (B1180765) chains, decomposition typically begins around 275°C via random scission of the ester linkage. dtic.mil

Catalysis in Reactions of Unsaturated Esters

Transition Metal-Catalyzed Addition Reactions (e.g., β-Boration, Hydroformylation)

The terminal double bond in this compound is an unactivated alkene, making it an excellent substrate for various transition metal-catalyzed addition reactions. nih.govnih.gov

Hydroboration: This reaction involves the addition of a boron-hydrogen bond across the C=C double bond. While uncatalyzed hydroboration is possible, transition metal catalysts, particularly those based on rhodium (e.g., Wilkinson's catalyst, RhCl(PPh₃)₃) or iridium, can accelerate the reaction and improve selectivity. wikipedia.orgrsc.orgillinois.edu The catalytic mechanism typically involves oxidative addition of the B-H bond to the metal center, followed by alkene coordination, migratory insertion of the alkene into the metal-hydride bond, and finally reductive elimination of the resulting organoborane product. wikipedia.orgillinois.edu For terminal alkenes like this compound, catalyzed hydroboration generally proceeds with high anti-Markovnikov selectivity, placing the boron atom on the terminal carbon. nih.govbohrium.com

Hydroformylation (Oxo Process): This is a major industrial process that adds a formyl group (-CHO) and a hydrogen atom across a double bond to produce aldehydes. wikipedia.orgmt.com The reaction uses a transition metal catalyst, typically based on cobalt or rhodium, under pressures of carbon monoxide (CO) and hydrogen (H₂). mt.comlibretexts.org The mechanism for a cobalt catalyst like HCo(CO)₄ involves alkene coordination, migratory insertion into the Co-H bond to form an alkyl-cobalt intermediate, CO insertion to form an acyl-cobalt species, and finally reaction with H₂ to release the aldehyde product and regenerate the catalyst. wikipedia.orglibretexts.org For terminal alkenes, the reaction can produce both linear and branched aldehydes, with the ratio depending heavily on the catalyst, ligands, and reaction conditions. rsc.orgresearchgate.net

Organocatalytic Activation and Functionalization (e.g., N-Heterocyclic Carbene-Catalyzed C-H Functionalization)

Organocatalysis offers a metal-free alternative for chemical transformations. While N-Heterocyclic Carbenes (NHCs) are powerful catalysts, their primary role involves activating substrates at positions proximal (α, β, γ) to a carbonyl group, which is not directly applicable to the remote C8=C9 double bond in this compound. acs.orgntu.edu.sg

However, the broader field of organocatalysis is exploring methods for the functionalization of unactivated alkenes. nih.govnih.gov These strategies often rely on generating radical intermediates or using photoredox catalysis in combination with an organocatalyst. For instance, merging photoredox catalysis with other catalytic cycles can enable the functionalization of remote C(sp³)-H bonds or the trifunctionalization of unactivated alkenes. nih.govresearchgate.net While direct NHC-catalyzed C-H functionalization at the remote double bond of this specific ester is not a well-established pathway, the field is rapidly advancing toward activating such non-traditional sites. acs.orgnih.gov

Atmospheric Degradation Mechanisms of Unsaturated Esters

Unsaturated esters are volatile organic compounds (VOCs) that can be released into the atmosphere. Their primary degradation pathway during the day is reaction with hydroxyl (•OH) radicals. researchgate.netcopernicus.org The reaction proceeds predominantly through the electrophilic addition of the •OH radical to the carbon-carbon double bond. researchgate.netacs.org This addition is typically faster than hydrogen abstraction from the alkyl chain. nih.gov

The addition of the •OH radical to the double bond of this compound would form a β-hydroxyalkyl radical. This radical then rapidly reacts with atmospheric oxygen (O₂) to form a β-hydroxyalkyl peroxy radical (RO₂•). In the presence of nitrogen oxides (NOx), this peroxy radical can react with nitric oxide (NO) to form an alkoxy radical (RO•) and nitrogen dioxide (NO₂), or it can form an organic nitrate (B79036). The alkoxy radical can then undergo further decomposition or isomerization, leading to the formation of various smaller, oxygenated products such as aldehydes, ketones, and carboxylic acids, which can contribute to the formation of secondary organic aerosol (SOA) and ozone. researchgate.net

The table below lists the experimentally determined rate coefficients for the reaction of OH radicals with various unsaturated esters and ketones, illustrating the high reactivity of the C=C bond.

| Compound | kOH (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|

| 3-Methyl-3-penten-2-one | (6.5 ± 1.2) × 10⁻¹¹ | copernicus.org |

| 4-Methyl-3-penten-2-one | (8.1 ± 1.3) × 10⁻¹¹ | copernicus.org |

| Ethyl Glycolate | (4.36 ± 1.21) × 10⁻¹² | nih.gov |

OH Radical-Initiated Oxidation: Addition vs. Abstraction

The hydroxyl (OH) radical is a dominant oxidant in the troposphere. Its reaction with unsaturated esters like this compound can proceed via two main channels: electrophilic addition to the C=C double bond or hydrogen-atom abstraction from the C-H bonds on the alkyl chain. acs.orgrsc.org

Addition Pathway: The OH radical can add to either carbon atom of the double bond, leading to the formation of two possible hydroxyalkyl radicals. This pathway is typically fast for alkenes and is often the dominant reaction channel. acs.org The subsequent reactions of these radicals, particularly in the presence of oxygen (O2), lead to the formation of peroxy radicals and a cascade of further oxidation products. Studies on other unsaturated organic molecules have shown that OH addition to a C=C double bond is often not the sole reaction pathway consuming the parent molecule. rsc.org

Abstraction Pathway: Hydrogen abstraction can occur at various positions along the ester's carbon chain. The reactivity of different C-H bonds towards abstraction by OH radicals generally follows the order: tertiary > secondary > primary. For saturated esters, the order of site reactivity for H-abstraction has been found to be -OCH2- > -CCH2- > HC(O)O- > -OCH3 > CH3C(O)O-. acs.org For this compound, the allylic C-H bonds at the C7 position are particularly susceptible to abstraction due to the resonance stabilization of the resulting radical.

The branching ratio between addition and abstraction is crucial for determining the subsequent degradation mechanism and the nature of the final products. For most unsaturated compounds, the addition pathway is significantly more favorable. However, the presence of easily abstractable hydrogens, such as the allylic hydrogens in this compound, makes the abstraction pathway a competitive, albeit minor, channel. Theoretical studies on analogous systems help elucidate the relative importance of these competing pathways. scirp.orgscirp.org

Reactions with Other Atmospheric Oxidants (e.g., O3, NO3, Cl Atoms)

Besides the OH radical, other oxidants play a significant role in the atmospheric degradation of unsaturated esters, particularly during nighttime or in specific environments. mdpi.comnih.govcopernicus.org

Ozone (O3): The reaction of ozone with the double bond of this compound is expected to be a significant degradation pathway. This process, known as ozonolysis, proceeds via the Criegee mechanism. rsc.org Ozone attacks the C=C bond to form an unstable primary ozonide, which rapidly decomposes into a carbonyl compound and a carbonyl oxide, also known as the Criegee intermediate (CI). rsc.org In the presence of water vapor, the CI can react to form hydroperoxides and other oxygenated products. nih.govacs.org For this compound, ozonolysis would cleave the double bond, leading to the formation of acetone (B3395972) and an 8-oxo-octanoic acid ethyl ester. The reaction represents a source of oxygenated volatile organic compounds to the atmosphere. rsc.org

Nitrate Radical (NO3): The nitrate radical is the most important atmospheric oxidant during the nighttime. researchgate.netnih.gov Like the OH radical, NO3 reacts rapidly with unsaturated compounds, primarily through addition to the double bond. nih.gov This reaction initiates a sequence that can lead to the formation of organic nitrates, which are important components of secondary organic aerosol (SOA). copernicus.orgcopernicus.org The reaction of NO3 with the double bond in this compound would form a nitrooxy-alkyl radical, which then reacts further with O2 to form a nitrooxy-peroxy radical, contributing to nighttime chemical processes. mdpi.com

Chlorine Atoms (Cl): In marine or coastal areas, or in regions with industrial chlorine sources, chlorine atoms can be significant oxidants. Cl atoms react with unsaturated esters, such as methyl methacrylate (B99206), through addition to the C=C double bond. nih.gov This addition leads to the formation of a chloroalkyl radical. The subsequent reactions of this radical, including addition of O2 and reaction with NOx, can lead to the formation of various chlorinated products and carbonyls. nih.gov For this compound, the reaction with Cl atoms would likely result in the formation of chlorinated derivatives and cleavage products like chloroacetone. nih.gov

| Oxidant | Primary Reaction Pathway | Key Intermediates/Products | Typical Conditions |

|---|---|---|---|

| OH Radical | Electrophilic Addition to C=C bond; H-Abstraction | Hydroxyalkyl radicals, Carbonyls, Peroxy radicals | Daytime |

| Ozone (O3) | Addition to C=C bond (Ozonolysis) | Criegee Intermediates, Carbonyls (Acetone, Aldehydes), Organic Acids | Day and Night |

| Nitrate Radical (NO3) | Addition to C=C bond | Nitrooxy-alkyl radicals, Organic nitrates | Nighttime |

| Chlorine Atom (Cl) | Addition to C=C bond | Chloroalkyl radicals, Chlorinated carbonyls | Marine/Coastal areas, Polluted environments |

Theoretical and Computational Modeling of Reaction Energetics and Selectivity

Theoretical and computational methods are indispensable tools for elucidating the complex reaction mechanisms of atmospheric oxidation. They provide detailed insights into reaction energetics, transition state structures, and the selectivity of different reaction pathways that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) in Reaction Pathway Analysis

Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the mechanisms of chemical reactions. researchgate.net By calculating the potential energy surface for a reaction, DFT can be used to determine the geometries of reactants, transition states, and products, as well as their relative energies. scirp.orgscirp.org

In the context of this compound oxidation, DFT calculations can be applied to:

Determine Reaction Barriers: Calculate the activation energies for both the OH addition and H-abstraction pathways. A lower activation energy implies a faster reaction rate, allowing for a quantitative comparison of the two competing channels. scirp.org

Analyze Reaction Thermochemistry: Determine whether a reaction is exothermic or endothermic by calculating the energies of reactants and products. scirp.org For example, DFT has been used to predict that OH addition reactions to the double bonds of unsaturated compounds are typically highly exoergic. scirp.org

Investigate Regioselectivity: In the case of addition reactions, DFT can predict which carbon atom of the double bond is more likely to be attacked by the oxidant by comparing the activation energies for the different addition sites.

Elucidate Subsequent Pathways: Model the subsequent reactions of the initial radical adducts, such as their reaction with O2 and unimolecular decomposition, to predict the final product distribution. mdpi.com

DFT studies on analogous molecules, like methyl methacrylate and benzoate (B1203000) anions, have successfully elucidated the dominant reaction pathways and provided rate constants that are in good agreement with experimental data. scirp.orgmdpi.com

| Parameter Calculated | Mechanistic Insight Provided |

|---|---|

| Activation Energy (Ea) | Predicts the kinetic favorability of a reaction pathway (e.g., addition vs. abstraction). scirp.org |

| Reaction Enthalpy (ΔH) | Determines the thermochemistry (exothermic/endothermic nature) of a reaction. scirp.org |

| Transition State Geometry | Provides the structure of the highest energy point along the reaction coordinate. |

| Product Energies | Helps determine the thermodynamic stability of the final products. scirp.org |

Molecular Dynamics Simulations of Ester Reactivity

Molecular Dynamics (MD) simulations offer a way to study the time-evolution of a molecular system, providing insights into the dynamics of chemical reactions and intermolecular interactions. arxiv.org While traditional quantum methods like DFT are excellent for studying the energetics of a reaction pathway, MD simulations can model the actual process of molecules colliding and reacting, taking into account factors like temperature, pressure, and the surrounding environment (e.g., solvent, air-water interface).

For studying ester reactivity, particularly with reactive force fields (like ReaxFF), MD simulations can:

Model Complex Reaction Networks: Simulate the oxidation of large molecules like natural esters, where numerous simultaneous and sequential reactions occur. aconf.org ReaxFF MD can model bond breaking and formation, allowing for the exploration of complex degradation pathways without prior assumptions about the reaction mechanism. mdpi.comresearchgate.net

Simulate Interfacial Chemistry: Investigate the behavior of esters and atmospheric oxidants at interfaces, such as the surface of an aerosol particle or the air-water interface. nih.govresearchgate.net This is crucial as heterogeneous reactions can have different mechanisms and rates compared to gas-phase reactions.

Study Accommodation and Solvation: MD simulations can calculate the probability that an oxidant molecule striking a surface will adsorb and thermally equilibrate (accommodation coefficient), which is a critical first step in a heterogeneous reaction. nih.govresearchgate.net

Provide Temperature and Pressure Dependence: By running simulations at various temperatures and pressures, MD can help understand how environmental conditions affect reaction dynamics and outcomes.

For instance, MD simulations have been used to study the oxidation of natural esters, revealing how factors like temperature promote the degradation process. aconf.org They have also been employed to understand the accommodation of oxidants like OH and O3 on water surfaces, which is relevant for the processing of organic molecules in atmospheric aerosols. nih.gov

Advanced Spectroscopic and Chromatographic Characterization of Ethyl 8 Methyl 8 Nonenoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic compound. By analyzing the chemical shifts, multiplicities, and correlations in various NMR experiments, a complete structural assignment of Ethyl 8-methyl-8-nonenoate can be achieved.

The ¹H NMR spectrum provides detailed information about the different proton environments within the molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the ethyl ester group, the long aliphatic chain, and the terminal alkene moiety.

The ethyl ester group gives rise to a characteristic quartet and triplet. The methylene (B1212753) protons (-OCH₂CH₃) are deshielded by the adjacent oxygen atom and appear as a quartet due to coupling with the neighboring methyl protons. These methyl protons (-OCH₂CH₃) appear as a triplet. The protons of the terminal double bond (=CH₂) are expected in the vinylic region of the spectrum, typically between 4.6 and 5.0 ppm. pdx.edulibretexts.org The methyl group attached to the double bond (-C(CH₃)=CH₂) would appear as a singlet in the allylic region. The long polymethylene chain ((CH₂)₅) will produce a complex multiplet signal, while the methylene group alpha to the carbonyl (CH₂ COO-) is deshielded and appears as a distinct triplet. chemistrysteps.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| =CH₂ (vinylic) | ~4.7 | Singlet (s) | 2H |

| -OCH₂CH₃ (ester) | ~4.1 | Quartet (q) | 2H |

| -CH₂COO- (α to C=O) | ~2.3 | Triplet (t) | 2H |

| =C-CH₂- (allylic) | ~2.0 | Triplet (t) | 2H |

| =C-CH₃ (allylic) | ~1.7 | Singlet (s) | 3H |

| -(CH₂)₄- (alkyl chain) | ~1.3-1.6 | Multiplet (m) | 8H |

| -OCH₂CH₃ (ester) | ~1.2 | Triplet (t) | 3H |

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their chemical environment. The carbonyl carbon of the ester group is typically the most deshielded, appearing far downfield. libretexts.org The two sp² hybridized carbons of the terminal alkene will have distinct signals in the olefinic region. rsc.orgcdnsciencepub.com The remaining sp³ hybridized carbons of the ethyl group and the aliphatic chain will appear in the upfield region of the spectrum. The carbon of the O-CH₂ group is deshielded by the oxygen and appears further downfield than the other aliphatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (ester carbonyl) | ~174 |

| =C(CH₃)- (alkene) | ~145 |

| =CH₂ (alkene) | ~110 |

| -OCH₂CH₃ (ester) | ~60 |

| -CH₂COO- (α to C=O) | ~34 |

| Alkyl Chain Carbons (-CH₂-) | ~25-30 |

| =C-CH₃ (allylic) | ~22 |

| -OCH₂CH₃ (ester) | ~14 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C NMR and confirming the connectivity of the molecular structure. weebly.comnih.gov

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would show a cross-peak between the -OCH₂- protons and the -OCH₂CH₃ protons of the ethyl group. It would also map the connectivity of the protons along the polymethylene chain, for instance, showing a correlation between the protons at C-2 and C-3.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. pressbooks.pub This allows for the definitive assignment of each carbon atom that bears protons. For example, the proton signal at ~4.1 ppm would show a cross-peak with the carbon signal at ~60 ppm, confirming their assignment as the -OCH₂- group.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate the compound from a mixture and obtain its mass spectrum. nih.govntnu.nouib.noacs.org The mass spectrum provides the molecular weight and a distinct fragmentation pattern that serves as a molecular fingerprint.

Under Electron Ionization (EI), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The molecular ion peak for this compound (C₁₂H₂₂O₂) is expected at a mass-to-charge ratio (m/z) of 198.

The fragmentation of long-chain esters is characterized by several key processes: libretexts.org

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group can result in the loss of the ethoxy radical (•OCH₂CH₃, mass 45) to form a stable acylium ion at m/z 153. whitman.edupharmacy180.com

McLafferty Rearrangement: This is a characteristic rearrangement for esters containing a γ-hydrogen. wikipedia.org A six-membered transition state involving the transfer of a hydrogen atom from C-4 to the carbonyl oxygen results in the elimination of a neutral alkene (in this case, 2-methyl-1-heptene) and the formation of a charged enol fragment corresponding to ethyl acrylate at m/z 100. The alternative fragmentation, where the charge is retained by the alkene fragment, would result in a peak at m/z 98. nih.govresearchgate.net

Alkyl Chain Fragmentation: The long hydrocarbon chain can undergo sequential cleavage, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups). libretexts.org

Table 3: Predicted Key EI-MS Fragment Ions for this compound

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 198 | [C₁₂H₂₂O₂]⁺• | Molecular Ion (M⁺•) |

| 153 | [M - •OCH₂CH₃]⁺ | α-cleavage, loss of ethoxy radical |

| 100 | [C₅H₈O₂]⁺• | McLafferty rearrangement (charge on ester fragment) |

| 98 | [C₇H₁₄]⁺• | McLafferty rearrangement (charge on alkene fragment) |

| 73 | [COOCH₂CH₃]⁺ | Cleavage of Cα-Cβ bond |

| 43 | [CH₃CO]⁺ | Common acylium ion from rearrangements |

| 29 | [CH₂CH₃]⁺ | Ethyl cation |

High-Resolution Mass Spectrometry (HRMS) measures the mass of an ion with very high accuracy (typically to four or more decimal places). libretexts.orgsydney.edu.aulibretexts.org This precision allows for the unambiguous determination of a molecule's elemental composition from its exact mass. The theoretical exact mass of the molecular ion of this compound (C₁₂H₂₂O₂) can be calculated using the precise masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915).

Calculated Exact Mass of C₁₂H₂₂O₂: (12 * 12.000000) + (22 * 1.007825) + (2 * 15.994915) = 198.16198 u

An experimental HRMS measurement yielding a mass value very close to this calculated value (e.g., within 5 ppm) would confirm the molecular formula as C₁₂H₂₂O₂, distinguishing it from any other possible combination of atoms that might have the same nominal mass. chemguide.co.uk

Application as Internal and External Standards in Analytical Methods

In quantitative analytical chemistry, particularly in chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), the use of internal and external standards is crucial for achieving accurate and reproducible results. This compound, due to its chemical properties, is a suitable candidate for such applications, especially in the analysis of fatty acid esters and other long-chain organic molecules.

An internal standard (IS) is a compound with a known concentration that is added to the unknown sample before analysis. The ratio of the analyte's response to the internal standard's response is then used for quantification. This method effectively corrects for variations in injection volume, sample preparation, and instrument response. For this compound to be an effective internal standard, it should ideally be a compound that is not naturally present in the sample, is chemically similar to the analyte, and has a retention time that is close to but well-resolved from the analytes of interest. Fatty acid ethyl esters (FAEEs), such as this compound, have been successfully employed as internal standards for the quantification of fatty acid methyl esters (FAMEs) in various matrices. nih.govacs.orgresearchgate.net Research has shown that on certain GC columns, ethyl esters of odd-numbered fatty acids elute at slightly different times compared to their methyl ester counterparts, making them excellent internal standards. nih.govacs.orgresearchgate.net

An external standard involves creating a calibration curve by analyzing a series of solutions containing known concentrations of the standard. The response of the unknown sample is then compared to this calibration curve to determine its concentration. This compound can be used as an external standard for the quantification of other unsaturated esters or similar compounds, provided a high-purity standard of the compound is available.

The choice between using this compound as an internal versus an external standard depends on the specific requirements of the analytical method, the complexity of the sample matrix, and the desired level of accuracy and precision.

| Standard Type | Application Principle | Advantages for this compound | Considerations |

| Internal Standard | Added to sample at a known concentration before analysis. Quantification is based on the response ratio of analyte to standard. | Corrects for variations in sample preparation and instrument response. Improved precision and accuracy. | Must be absent in the original sample. Must be well-resolved from analytes. |

| External Standard | A series of standards of known concentrations are analyzed to create a calibration curve. | Simpler to implement for less complex samples. | Does not correct for variations in sample preparation or injection volume. Requires precise volume measurements. |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular structure of this compound by probing the vibrational modes of its chemical bonds.

The IR and Raman spectra of this compound are characterized by specific vibrational bands that correspond to its key functional groups: the ester and the alkene.

The ester carbonyl (C=O) stretching vibration is one of the most prominent features in the IR spectrum of an ester. For aliphatic esters like this compound, this strong absorption band is typically observed in the range of 1750-1735 cm⁻¹ . The exact position of this band can be influenced by the molecular environment. In Raman spectroscopy, the C=O stretch also gives rise to a distinct, though typically weaker, band in a similar region.

The alkene C=C stretching vibration of the 8-methyl-8-nonenoate moiety will produce a characteristic band in both IR and Raman spectra. For a trisubstituted alkene, this vibration is expected in the region of 1680-1665 cm⁻¹ . The intensity of this band in the IR spectrum is variable, while it is generally a strong and sharp peak in the Raman spectrum, making Raman spectroscopy particularly useful for identifying the double bond.

Other important vibrations include the C-O stretching vibrations of the ester group, which typically appear as two or more bands in the fingerprint region of the IR spectrum, between 1300 cm⁻¹ and 1000 cm⁻¹ . The C-H stretching vibrations of the alkyl and vinyl groups are observed around 3000 cm⁻¹ .

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Expected Intensity |

| Ester | C=O Stretch | 1750-1735 | 1750-1735 | Strong (IR), Medium (Raman) |

| Alkene | C=C Stretch | 1680-1665 | 1680-1665 | Medium (IR), Strong (Raman) |

| Ester | C-O Stretch | 1300-1000 | 1300-1000 | Strong (IR), Weak (Raman) |

| Alkyl/Vinyl | C-H Stretch | 3100-2850 | 3100-2850 | Medium to Strong |

Both IR and Raman spectroscopy can be utilized for the quantitative analysis of this compound. By measuring the intensity of a characteristic absorption band (e.g., the C=O stretch) and comparing it to a calibration curve, the concentration of the compound can be determined.

Furthermore, these techniques are powerful tools for in-situ reaction monitoring . For instance, during the synthesis of this compound via esterification of 8-methyl-8-nonenoic acid with ethanol (B145695), IR or Raman spectroscopy can be used to follow the progress of the reaction in real-time. This is achieved by monitoring the decrease in the characteristic absorption band of the carboxylic acid reactant and the simultaneous increase in the ester carbonyl band of the product. This allows for the determination of reaction kinetics and optimization of reaction conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugated Systems and Unsaturation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one.

This compound contains two chromophores: the carbonyl group (C=O) of the ester and the carbon-carbon double bond (C=C). However, these two chromophores are not in conjugation with each other. An isolated C=C double bond typically exhibits a π → π* transition at a wavelength below 200 nm, which is often outside the range of standard UV-Vis spectrophotometers. The carbonyl group of the ester exhibits a weak n → π* transition at around 205-215 nm.

Because the double bond and the carbonyl group in this compound are not conjugated, the UV-Vis spectrum is not expected to show strong absorption in the conventional UV range (200-400 nm). The absence of significant absorption in this region can be used to confirm the lack of conjugation in the molecule.

| Chromophore | Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

| C=C (isolated) | π → π | < 200 | High |

| C=O (ester) | n → π | ~205-215 | Low |

Chromatographic Separations for Purity and Isomer Analysis (e.g., GC, HPLC)

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound, as well as for the analysis of its purity and potential isomers.

Gas Chromatography (GC) is a highly effective technique for the analysis of volatile compounds like this compound. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can provide both quantitative and qualitative information. For the analysis of fatty acid esters, a variety of capillary columns with different polarities can be used. The retention time of this compound will depend on its volatility and its interaction with the stationary phase of the column. GC-MS analysis would also provide a mass spectrum, which can be used to confirm the molecular weight and fragmentation pattern of the compound, aiding in its definitive identification.

High-Performance Liquid Chromatography (HPLC) is another powerful tool for the analysis of this compound. Reversed-phase HPLC, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase, is commonly employed for the separation of fatty acid esters. The elution order is typically based on the hydrophobicity of the molecules. HPLC is particularly useful for the analysis of less volatile compounds and for preparative-scale separations. Furthermore, HPLC can be employed for the separation of potential geometric isomers (E/Z isomers) of this compound if they exist, often with specialized columns or mobile phase additives.

| Technique | Stationary Phase Example | Mobile Phase/Carrier Gas Example | Detector | Application |

| GC | Fused silica (B1680970) capillary column (e.g., DB-5ms) | Helium or Nitrogen | FID, MS | Purity analysis, quantification, identification |

| HPLC | C18 reversed-phase column | Acetonitrile/Water gradient | UV, ELSD, MS | Purity analysis, isomer separation, preparative separation |

Biochemical and Environmental Research Aspects of Branched Chain Unsaturated Esters

Biosynthetic Pathways and Enzymology of Branched-Chain Fatty Acids and Esters

The biosynthesis of branched-chain fatty acids (BCFAs) and their subsequent esterification into molecules like Ethyl 8-methyl-8-nonenoate is a multi-step enzymatic process that begins with common metabolic precursors.

De Novo Synthesis Mechanisms: Role of Branched-Chain Precursors

The de novo synthesis of the carbon backbone of branched-chain fatty acids is intricately linked to the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. nih.govresearchgate.net The initial step involves the transamination of these amino acids to their corresponding α-keto acids. Subsequently, the branched-chain α-keto acid dehydrogenase (BCKD) complex catalyzes the oxidative decarboxylation of these α-keto acids to form branched, short-chain acyl-CoA primers. nih.gov

Specifically, the breakdown of:

Valine yields isobutyryl-CoA.

Leucine produces isovaleryl-CoA (3-methylbutyryl-CoA).

Isoleucine leads to the formation of 2-methylbutyryl-CoA.

These branched acyl-CoA molecules serve as starter units for the fatty acid synthase (FAS) system. researchgate.net The FAS machinery then catalyzes the sequential addition of two-carbon units, primarily from malonyl-CoA, to elongate the initial branched-chain primer. researchgate.net This elongation process results in the formation of long-chain BCFAs. For instance, an isobutyryl-CoA primer would lead to the synthesis of an iso-series fatty acid.

The introduction of a double bond to form an unsaturated BCFA, such as the parent acid of this compound, is typically catalyzed by a class of enzymes known as fatty acid desaturases. These enzymes introduce a double bond at a specific position in the acyl chain, often acting on the fatty acid while it is bound to an acyl carrier protein (ACP) or coenzyme A. The precise desaturase responsible for the Δ8 position in 8-methyl-8-nonenoic acid has not been extensively characterized. Finally, the formation of the ethyl ester is catalyzed by an alcohol acyltransferase or a similar enzyme, which facilitates the transfer of the fatty acyl group from its CoA thioester to ethanol (B145695).

Genetic and Metabolic Engineering for Enhanced Production

Significant research has been dedicated to enhancing the production of BCFAs and their derivatives in various microbial hosts, such as Escherichia coli and Pichia pastoris, for applications in biofuels and specialty chemicals. rsc.org Key metabolic engineering strategies include:

Increasing Precursor Supply: Overexpression of genes in the BCAA biosynthesis pathway can lead to an increased intracellular pool of branched-chain acyl-CoA primers. mdpi.com

Enhancing Primer Formation: Upregulating the activity of the branched-chain α-keto acid dehydrogenase (BCKD) complex can more efficiently convert α-keto acids to their corresponding acyl-CoA primers. escholarship.org

Improving Primer Utilization: Introducing or overexpressing a β-ketoacyl-ACP synthase III (FabH) with a higher specificity for branched-chain primers can increase their incorporation into the fatty acid synthesis pathway. mdpi.com

Driving Ester Formation: Overexpression of wax ester synthases or acyl-CoA:diacylglycerol acyltransferases (WS/DGAT) can effectively catalyze the final esterification step, converting the fatty acyl-CoA to its corresponding ester. rsc.orgcreative-proteomics.com

Eliminating Competing Pathways: Deletion of genes that encode for enzymes in competing metabolic pathways can redirect the flow of carbon towards the desired BCFA product. For example, deleting genes involved in the degradation of branched-chain precursors can increase their availability for fatty acid synthesis. nih.gov

These strategies have successfully led to the production of fatty acid branched-chain esters (FABCEs) and branched fatty acid branched-chain esters (BFABCEs) in engineered microorganisms. rsc.orgcreative-proteomics.com

Enantioselective Biosynthesis of Chiral Branched Esters

Many branched-chain fatty acids and their esters possess chiral centers, leading to the existence of different enantiomers. The enantioselective synthesis of a specific stereoisomer is of great interest, particularly in the pharmaceutical and flavor and fragrance industries, as different enantiomers can have distinct biological activities and sensory properties.

Enzymatic kinetic resolution is a powerful tool for obtaining enantiomerically pure chiral compounds. nih.gov Lipases are a class of enzymes that have been extensively used for this purpose. nih.govcreative-proteomics.com They can selectively catalyze the hydrolysis or esterification of one enantiomer in a racemic mixture of a branched-chain fatty acid or its ester, leaving the other enantiomer unreacted. nih.govresearchgate.net The enantioselectivity of the lipase (B570770) is dependent on the specific enzyme, the substrate, and the reaction conditions. For example, Candida antarctica lipase B (CALB) has shown good enantioselectivity in the transesterification of certain branched-chain fatty acid methyl esters. researchgate.net

The stereochemistry of the final product is determined by the substrate specificity of the enzymes involved in the biosynthetic pathway. The chirality of the branched-chain precursor, derived from the corresponding L-amino acid, can influence the stereochemistry of the final fatty acid.

Biological Roles as Model Compounds for Metabolism Studies

While the direct biological roles of this compound are not extensively documented, branched-chain fatty acids and their simple esters serve as valuable model compounds for studying various aspects of lipid metabolism and its regulation.

BCFAs are integral components of the cell membranes of many bacteria, where they play a crucial role in maintaining membrane fluidity. creative-proteomics.com Their branched structure disrupts the tight packing of the acyl chains, thereby lowering the melting point of the membrane lipids. In mammals, BCFAs are found in various tissues and have been implicated in a range of physiological processes. mdpi.com

Recent metabolomics studies have highlighted a strong association between circulating levels of BCAAs and BCFAs and metabolic diseases such as insulin (B600854) resistance and type 2 diabetes. nih.gov The catabolism of BCAAs is closely linked to fatty acid and glucose metabolism, and dysregulation of BCAA metabolism can contribute to metabolic dysfunction. nih.gov For instance, the BCAA catabolite 3-hydroxyisobutyrate (B1249102) (3-HIB) has been identified as a paracrine regulator of trans-endothelial fatty acid transport, linking BCAA metabolism to lipid accumulation in muscle and insulin resistance. escholarship.orgprinceton.edu

Due to their structural similarity to endogenous fatty acids, isotopically labeled branched-chain unsaturated esters can be used as metabolic probes to trace the pathways of fatty acid uptake, transport, and utilization in cells and whole organisms. These studies can provide insights into the mechanisms of lipid storage and mobilization, as well as the interplay between different metabolic pathways.

Environmental Degradation Pathways of Branched Unsaturated Esters

The environmental fate of branched unsaturated esters is an important consideration, as these compounds can be introduced into the environment through various industrial and biological processes. Their degradation can occur through both biotic and abiotic pathways.

Abiotic Transformation Processes (e.g., Photo-degradation)

Abiotic degradation processes, particularly photo-degradation, can play a significant role in the transformation of branched unsaturated esters in the environment. Photo-degradation involves the breakdown of a molecule by light, typically in the presence of a photosensitizer.

The double bond in the unsaturated alkyl chain of a molecule like this compound is a potential site for photo-oxidation. In the presence of sunlight and photosensitizers such as dissolved organic matter, reactive oxygen species (ROS) like singlet oxygen and hydroxyl radicals can be generated. These ROS can react with the double bond, leading to the formation of various oxidation products, including hydroperoxides, aldehydes, and ketones. The ester linkage can also be susceptible to abiotic hydrolysis, particularly under acidic or basic conditions, which would yield the corresponding carboxylic acid and alcohol.

The specific products and the rate of photo-degradation would depend on a variety of factors, including the intensity and wavelength of the light, the presence of photosensitizers, and the environmental matrix (e.g., water, soil, or air).

Data Tables

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C12H22O2 |

| Molecular Weight | 198.3 g/mol |

| CAS Number | 485320-28-3 |

Table 2: Branched-Chain Amino Acid Precursors and their Corresponding Acyl-CoA Primers

| Branched-Chain Amino Acid | Corresponding Acyl-CoA Primer |

| Valine | Isobutyryl-CoA |

| Leucine | Isovaleryl-CoA |

| Isoleucine | 2-Methylbutyryl-CoA |

Biotic Degradation in Various Environmental Compartments

The environmental fate of branched-chain unsaturated esters like this compound is predominantly governed by biotic degradation, a process driven by microorganisms. The structural characteristics of this molecule—specifically the branched methyl group and the double bond—play a crucial role in determining its biodegradability across different environmental compartments such as soil, aquatic systems, and sediments.

In general, the initial step in the biodegradation of esters is the enzymatic hydrolysis of the ester bond, catalyzed by esterases and lipases, yielding an alcohol (ethanol) and a carboxylic acid (8-methyl-8-nonenoic acid). researcher.liferesearchgate.net These enzymes are ubiquitous in microbial populations. Following hydrolysis, the resulting fatty acid and alcohol are typically further metabolized by the microorganisms.

Aquatic Environments: In aquatic systems, both aerobic and anaerobic degradation processes are significant. In the water column, aerobic bacteria are the primary drivers of degradation. Similar to soil, the initial hydrolysis of the ester bond is followed by the degradation of the resulting alcohol and branched-chain unsaturated fatty acid. The solubility of the ester also plays a role in its bioavailability to microorganisms.

Sediments: Sediments, particularly in deeper aquatic environments, are often anaerobic. nih.gov Under these conditions, a different consortium of microorganisms, including fermentative, acetogenic, and methanogenic bacteria, is responsible for degradation. nih.gov Studies on the anaerobic biodegradation of various esters in marine sediments have shown that both the chain length and branching of the alcohol and acid moieties affect the rate and extent of degradation. nih.govresearchgate.net While unsaturation has been observed to increase biodegradability, branching in the alcohol or acid component tends to decrease it. nih.govresearchgate.net The degradation in anaerobic sediments can be a slower process compared to aerobic environments and may involve different metabolic pathways.

Factors Influencing Biodegradability and Persistence in Ecosystems

The rate and extent of biodegradation of branched-chain unsaturated esters such as this compound are not solely dependent on the molecular structure but are also significantly influenced by a range of environmental and biological factors. These factors determine the persistence of the compound in various ecosystems.

Microbial Community Composition: The presence of a microbial consortium with the appropriate enzymatic machinery is fundamental for degradation. frontiersin.orgmdpi.comnih.gov Different microbial species possess different metabolic capabilities. A diverse microbial community is more likely to contain organisms that can efficiently hydrolyze the ester bond and subsequently metabolize the branched and unsaturated fatty acid. nih.gov In some cases, the degradation of complex molecules requires the synergistic action of multiple microbial species. frontiersin.orgnih.gov

Temperature: Temperature affects the rate of enzymatic reactions and microbial growth. Generally, an increase in temperature, up to an optimal point, will increase the rate of biodegradation. bibliotekanauki.pl Lower temperatures, characteristic of deep-sea sediments or colder climates, will slow down microbial metabolism and consequently the degradation of organic compounds.

pH: The pH of the environment can influence both the activity of extracellular enzymes and the microbial community composition. creative-enzymes.comresearchgate.net Most microbial enzymes have an optimal pH range for activity, and significant deviations from this optimum can lead to a decrease in the degradation rate. creative-enzymes.comyoutube.comnih.gov

Oxygen Availability: The presence or absence of oxygen is a critical factor that determines the microbial metabolic pathways involved in degradation. Aerobic degradation is generally faster and more efficient for many organic compounds. In anaerobic environments, degradation still occurs but often at a slower rate and through different biochemical routes. nih.gov

Nutrient Availability: The availability of essential nutrients such as nitrogen and phosphorus can be a limiting factor for microbial growth and activity. In nutrient-limited environments, the biodegradation of carbon-rich compounds like esters may be hindered.

Sorption to Environmental Matrices: The bioavailability of a compound to microorganisms can be affected by its tendency to sorb to soil particles or sediments. While specific data for this compound is not available, hydrophobic organic compounds can become less accessible to microbial degradation when bound to organic matter or clay minerals in soil and sediment.

Data on Factors Influencing Biodegradation of Structurally Similar Esters

| Factor | Condition | Effect on Biodegradation Rate of Similar Esters | Reference |

|---|---|---|---|

| Molecular Structure | Presence of Unsaturation | Increased | nih.govresearchgate.net |

| Presence of Branching | Decreased | nih.govresearchgate.net | |

| Temperature | Increase (up to optimum) | Increased | bibliotekanauki.pl |

| Decrease | Decreased | bibliotekanauki.pl | |

| pH | Optimal Range for Microbial Enzymes | Maximal | creative-enzymes.comyoutube.com |

| Deviation from Optimum | Decreased | creative-enzymes.comyoutube.com | |

| Oxygen Availability | Aerobic Conditions | Generally Faster | researchgate.net |

| Anaerobic Conditions | Generally Slower | nih.gov |

Advanced Applications and Future Research Directions for Ethyl 8 Methyl 8 Nonenoate

Applications in Fine Chemical Synthesis as Advanced Intermediates and Building Blocks

While specific, large-scale industrial applications of ethyl 8-methyl-8-nonenoate as a fine chemical intermediate are not extensively documented in publicly available literature, its molecular structure suggests significant potential as a versatile building block in organic synthesis. The presence of both an ester and a terminal alkene functionality allows for a variety of chemical transformations, making it a valuable synthon for the construction of more complex molecules.

The ester group can undergo hydrolysis to the corresponding carboxylic acid, or transesterification to other esters. It can also be reduced to an alcohol or react with Grignard reagents to form tertiary alcohols. The terminal double bond is amenable to a wide range of reactions, including hydrogenation, halogenation, epoxidation, and hydroformylation.

These reactive sites allow this compound to be a precursor for the synthesis of a diverse array of compounds. For instance, it could be utilized in the synthesis of specialty polymers, surfactants, and lubricants. Its long carbon chain also makes it a candidate for incorporation into molecules designed for applications in flavors and fragrances, or as a precursor to insect pheromones. The bifunctional nature of the molecule allows for orthogonal chemical modifications, providing a strategic advantage in multi-step synthetic sequences.

Contributions to Fundamental Chemical Kinetic Studies

Currently, there is a lack of specific studies in the scientific literature focusing on the chemical kinetics of this compound. However, the study of the reaction kinetics of similar long-chain unsaturated esters is crucial for understanding and optimizing various industrial processes, including combustion and polymerization.

Kinetic studies on the pyrolysis and oxidation of esters are particularly relevant to the development of biofuels, as long-chain esters are major components of biodiesel. Research on smaller ester surrogates, such as methyl butanoate and methyl crotonate, provides insights into the fundamental reaction pathways and mechanisms that could be extrapolated to larger molecules like this compound. Such studies typically involve experimental techniques like shock tubes and jet-stirred reactors, coupled with theoretical modeling to elucidate complex reaction networks. Understanding the decomposition and combustion kinetics of this compound would be valuable for assessing its potential as a biofuel component or additive.

Development as Analytical Standards in Complex Matrices

The development and use of this compound as an analytical standard are not well-documented in publicly accessible scientific databases. However, the general class of fatty acid ethyl esters (FAEEs) serves as important analytical markers in various contexts. For instance, FAEEs are known markers of ethanol (B145695) consumption and are analyzed in meconium and hair to detect prenatal alcohol exposure.

Given the structural similarity, it is plausible that this compound could be synthesized and used as an internal standard for the quantification of other long-chain unsaturated esters in complex biological or environmental samples. Its unique mass would allow for clear differentiation in mass spectrometry-based analytical methods. To be utilized as a reliable analytical standard, high-purity this compound would be required, necessitating well-defined synthetic and purification protocols. Its stability and chromatographic behavior would also need to be thoroughly characterized.

Emerging Research Areas and Unexplored Scientific Opportunities

The full potential of this compound remains largely untapped, with several emerging research areas offering exciting opportunities for future exploration.

The olefin and ester moieties of this compound make it an ideal substrate for a variety of novel catalytic transformations. Modern catalysis offers a plethora of methods to selectively functionalize such molecules.

Metathesis: The terminal double bond can participate in olefin metathesis reactions, enabling the synthesis of long-chain dicarboxylic acid esters or the incorporation of the molecule into polymeric structures. Cross-metathesis with other olefins could lead to the generation of a wide range of functionalized derivatives.

C-H Functionalization: Recent advances in C-H activation catalysis could allow for the selective functionalization of the aliphatic chain, introducing new functional groups at positions that are traditionally difficult to access.

Asymmetric Catalysis: The development of chiral catalysts could enable the enantioselective transformation of the double bond, leading to the synthesis of optically active products for applications in pharmaceuticals or agrochemicals.

The following table summarizes potential catalytic transformations for this compound:

| Catalytic Reaction | Functional Group Targeted | Potential Products |

| Olefin Metathesis | Terminal Alkene | Dicarboxylic acid esters, Polymers |

| Hydrogenation | Terminal Alkene | Ethyl 8-methylnonanoate |

| Epoxidation | Terminal Alkene | Ethyl 8-methyl-8,9-epoxynonanoate |

| Hydroformylation | Terminal Alkene | Aldehydes, Alcohols |

| C-H Activation | Aliphatic Chain | Functionalized esters |

Unsaturated esters are valuable monomers for the synthesis of a wide range of polymers. This compound could serve as a monomer or a co-monomer in the production of specialty polymers with tailored properties.

Polymer Synthesis: The terminal double bond can undergo radical or coordination polymerization to produce poly(this compound). The long aliphatic side chain would likely impart flexibility and hydrophobicity to the resulting polymer.

Biodegradable Polymers: The ester linkage in the polymer backbone or as a pendant group could render the material susceptible to hydrolytic or enzymatic degradation, making it a candidate for the development of biodegradable plastics.

Coatings and Resins: The reactivity of the double bond could be exploited in the formulation of cross-linkable coatings and resins, where it could react with other monomers to form a durable polymer network upon curing.

The synthesis and application of this compound can be aligned with the principles of green chemistry to enhance its sustainability profile.

Renewable Feedstocks: The development of synthetic routes starting from renewable resources, such as fatty acids derived from plant oils, would be a significant step towards a more sustainable production process.

Catalytic Efficiency: The use of highly efficient and selective catalysts for its synthesis and subsequent transformations would minimize waste generation and energy consumption. Atom-economical reactions, such as metathesis, are particularly attractive from a green chemistry perspective.

Biodegradability: As mentioned earlier, polymers derived from this compound may exhibit biodegradability, contributing to the development of more environmentally friendly materials and reducing the burden of plastic waste.

The following table outlines the integration of green chemistry principles with the lifecycle of this compound:

| Green Chemistry Principle | Application to this compound |

| Use of Renewable Feedstocks | Synthesis from bio-based fatty acids. |

| Atom Economy | Employing catalytic reactions like metathesis for derivatization. |

| Design for Degradation | Development of biodegradable polymers. |

| Catalysis | Utilizing efficient catalysts to reduce energy and waste. |

Deeper Understanding of Environmental Cycling and Remediation Strategies

A thorough comprehension of the environmental lifecycle of this compound, including its transport, fate, and potential breakdown pathways, is crucial for assessing its ecological impact. While specific research on this compound is limited, its behavior can be inferred from the known environmental cycling of similar long-chain unsaturated esters. Strategies for remediation in case of environmental contamination can also be proposed based on established methods for related chemical classes.

The environmental journey of this compound is dictated by a combination of its physicochemical properties and its interactions with various environmental compartments: air, water, and soil. Key processes governing its fate include hydrolysis, biodegradation, and photodegradation.

Environmental Fate and Transport

Once released into the environment, this compound is likely to partition between air, water, and soil based on its volatility, solubility, and affinity for organic matter.

Atmospheric Fate: Due to its predicted vapor pressure, a fraction of this compound may volatilize into the atmosphere. In the gas phase, it is susceptible to reaction with photochemically produced hydroxyl radicals, leading to its degradation. The rate of this degradation is a key factor in its atmospheric persistence.

Aquatic Fate: In aquatic environments, the primary degradation pathway for esters like this compound is hydrolysis. youtube.comnih.gov This chemical process involves the breaking of the ester bond to form 8-methyl-8-nonenoic acid and ethanol. The rate of hydrolysis is influenced by pH and temperature. youtube.com Biodegradation by aquatic microorganisms is also a significant removal mechanism.

Terrestrial Fate: In soil, this compound is expected to adsorb to organic matter, which can limit its mobility. bohrium.com The primary degradation route in soil is microbial biodegradation, where various soil microorganisms utilize the ester as a carbon source. mdpi.com The rate of biodegradation depends on factors such as microbial population density, soil moisture, temperature, and nutrient availability. Long-chain aliphatic compounds can exhibit resistance to breakdown in soil. mdpi.com

Interactive Data Table: Predicted Environmental Partitioning of this compound

| Environmental Compartment | Predicted Partitioning (%) | Dominant Degradation Processes |

| Air | Low to Moderate | Photochemical reaction with hydroxyl radicals |

| Water | Moderate | Hydrolysis, Biodegradation |

| Soil | High | Biodegradation |

| Sediment | High | Biodegradation (anaerobic) |

Potential Degradation Pathways

The breakdown of this compound in the environment is anticipated to occur through several key pathways:

Hydrolysis: As previously mentioned, the ester linkage is susceptible to hydrolysis, yielding the corresponding carboxylic acid and alcohol. This can be a significant abiotic degradation process, particularly in water. youtube.com

Biodegradation: This is likely the most significant degradation pathway in both soil and water. mdpi.com Microorganisms, such as bacteria and fungi, can enzymatically break down the ester. The initial step is often the hydrolysis of the ester bond by lipase (B570770) enzymes, followed by the further degradation of the resulting fatty acid and alcohol through metabolic pathways like beta-oxidation.

Photodegradation: In the atmosphere and the upper layers of water bodies, direct or indirect photodegradation by sunlight can contribute to the transformation of this compound. mdpi.comresearchgate.net The presence of the carbon-carbon double bond in its structure may make it susceptible to reactions initiated by UV radiation.

Remediation Strategies for Contaminated Environments

In the event of environmental contamination with this compound, several remediation strategies could be employed, drawing on techniques used for other organic pollutants, particularly esters.

Bioremediation: This approach leverages the ability of microorganisms to degrade the contaminant. bohrium.commdpi.com

Natural Attenuation: In some cases, the naturally occurring microbial populations may be sufficient to degrade the compound over time without intervention.

Biostimulation: This involves the addition of nutrients (e.g., nitrogen and phosphorus) and electron acceptors (e.g., oxygen) to the contaminated site to enhance the activity of indigenous microorganisms.

Bioaugmentation: If the native microbial population is not effective, specific microbial strains known for their ability to degrade esters can be introduced to the site. Microbial remediation is considered a promising and environmentally friendly technology for organic contaminants. mdpi.com

Phytoremediation: This method uses plants to remove, degrade, or contain environmental contaminants. Certain plant species can take up organic pollutants from the soil and water and metabolize them.

Physicochemical Methods:

Adsorption: Activated carbon or other sorbent materials can be used to bind this compound from contaminated water. bohrium.com

Advanced Oxidation Processes (AOPs): Techniques such as ozonation or the use of Fenton's reagent can generate highly reactive hydroxyl radicals to chemically oxidize the compound.

Interactive Data Table: Potential Remediation Strategies for this compound Contamination

| Remediation Strategy | Description | Applicability |

| Bioremediation | ||

| Natural Attenuation | Relying on natural microbial processes for degradation. | Low-level, widespread contamination |

| Biostimulation | Enhancing the activity of native microorganisms by adding nutrients. | Soil and groundwater contamination |

| Bioaugmentation | Introducing specific microorganisms to the contaminated site. | When native microbes are ineffective |

| Phytoremediation | Using plants to remove or degrade the contaminant. | Shallow soil and water contamination |

| Physicochemical Methods | ||

| Adsorption | Binding the contaminant to a sorbent material like activated carbon. | Water treatment |

| Advanced Oxidation | Using powerful oxidizing agents to chemically break down the contaminant. | Water and soil slurry treatment |

Further research is necessary to specifically delineate the environmental cycling of this compound and to optimize remediation strategies for this particular compound. However, the existing knowledge base for similar long-chain unsaturated esters provides a solid foundation for understanding its likely environmental behavior and for developing effective cleanup approaches.

Q & A

Q. What methodologies ensure ethical and reproducible data reporting for studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.